molecular formula C10H27ClN4 B8799920 Spermine hydrochloride CAS No. 29605-46-7

Spermine hydrochloride

Cat. No. B8799920
Key on ui cas rn: 29605-46-7
M. Wt: 238.80 g/mol
InChI Key: KBDDIZRDKLGWGW-UHFFFAOYSA-N
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Patent
US06004958

Procedure details

An assay buffer solution was prepared which was 100 mM HEPES pH 8.0, 10 mM ATP, 2 mM MgCl2, 5 mM DTT, 0.5 mM PMSF. A fructosyl-spermine stock solution was prepared which was 2 mM fructosyl-spermine HCl. A spermine control solution was prepared which was 2 mM spermine HCl.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
fructosyl-spermine HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1N(CCO)CCN(CCS(O)(=O)=O)C1.[Mg+2].[Cl-].[Cl-].C(S)[C@@H](O)[C@H](O)CS.C1C=CC(CS(F)(=O)=O)=CC=1.Cl.[OH:39][CH2:40][C:41]1([NH:50][CH2:51][CH2:52][CH2:53][NH:54][CH2:55][CH2:56][CH2:57][CH2:58][NH:59][CH2:60][CH2:61][CH2:62][NH2:63])[O:47][C@H:46]([CH2:48][OH:49])[C@@H:44]([OH:45])[C@@H:42]1[OH:43].Cl.[NH2:65][CH2:66][CH2:67][CH2:68][NH:69][CH2:70][CH2:71][CH2:72][CH2:73][NH:74][CH2:75][CH2:76][CH2:77][NH2:78]>>[OH:39][CH2:40][C:41]1([NH:50][CH2:51][CH2:52][CH2:53][NH:54][CH2:55][CH2:56][CH2:57][CH2:58][NH:59][CH2:60][CH2:61][CH2:62][NH2:63])[O:47][C@H:46]([CH2:48][OH:49])[C@@H:44]([OH:45])[C@@H:42]1[OH:43].[NH2:78][CH2:77][CH2:76][CH2:75][NH:74][CH2:73][CH2:72][CH2:71][CH2:70][NH:69][CH2:68][CH2:67][CH2:66][NH2:65] |f:1.2.3,6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN(CCN1CCO)CCS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)CS(=O)(=O)F
Step Five
Name
fructosyl-spermine HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OCC1([C@@H](O)[C@H](O)[C@H](O1)CO)NCCCNCCCCNCCCN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCCNCCCCNCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An assay buffer solution was prepared which

Outcomes

Product
Name
Type
product
Smiles
OCC1([C@@H](O)[C@H](O)[C@H](O1)CO)NCCCNCCCCNCCCN
Name
Type
product
Smiles
NCCCNCCCCNCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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